molecular formula C9H10ClN3O B7590473 1-(5-Chloropyrimidin-2-yl)piperidin-4-one

1-(5-Chloropyrimidin-2-yl)piperidin-4-one

Cat. No.: B7590473
M. Wt: 211.65 g/mol
InChI Key: FESYZRGQGJLUGE-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) and Piperidine (B6355638) Scaffolds in Academic Chemical Research

The pyrimidine and piperidine rings are foundational structures in the design of a vast array of functional molecules. Their prevalence stems from their unique physicochemical properties and their ability to interact with biological systems.

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of numerous biologically vital molecules, including the nucleobases cytosine, thymine, and uracil (B121893) found in DNA and RNA. gsconlinepress.comheteroletters.org This fundamental role has inspired extensive research into synthetic pyrimidine derivatives, revealing a wide spectrum of pharmacological activities. These derivatives are investigated for anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. heteroletters.orgresearchgate.netresearchgate.net

The versatility of the pyrimidine scaffold allows it to serve as a bioisostere for other aromatic systems, like the phenyl group, often enhancing the pharmacokinetic and pharmacodynamic profiles of a molecule. nih.gov Its ability to form hydrogen bonds is a key feature in its interaction with various biological targets. nih.gov Researchers have developed numerous synthetic pathways, both conventional and modern, to create diverse pyrimidine-based compounds for a range of therapeutic fields. researchgate.net The scope of pyrimidine chemistry continues to expand, with ongoing research into its potential for treating a multitude of diseases, including various cancers and multi-drug resistant bacterial infections. gsconlinepress.comnih.gov

Piperidine, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids. nih.govnih.gov Its non-planar, chair-like conformation allows for specific spatial arrangements of substituents, which is crucial for precise interactions with biological receptors. The piperidine ring is a key component in over twenty classes of pharmaceuticals, highlighting its importance in drug design. nih.govnih.gov

The applications of piperidine derivatives are extensive, ranging from their use as chemical intermediates in the synthesis of agrochemicals and specialty chemicals to their incorporation into active pharmaceutical ingredients. ijnrd.org In medicinal chemistry, the piperidine scaffold is found in drugs with various activities, including antihistamines, antipsychotics, and antiviral agents. ijnrd.orgacs.org The continuous development of new synthetic methods, such as intramolecular and intermolecular cyclization reactions, provides chemists with the tools to construct a wide variety of substituted, spiro, and condensed piperidine systems for further investigation. nih.gov

Contextualization of 1-(5-Chloropyrimidin-2-yl)piperidin-4-one (B6228534) within Related Chemical Entities

The compound this compound serves as a key intermediate and structural core for a range of more complex molecules, particularly those designed as agonists for G-protein-coupled receptors.

G-protein-coupled receptor 119 (GPR119) is a receptor expressed primarily in pancreatic β-cells and gastrointestinal enteroendocrine cells. acs.orgnih.gov Activation of GPR119 is known to stimulate glucose-dependent insulin (B600854) secretion and promote the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone. acs.orgnih.gov This dual mechanism has made GPR119 an attractive target for the development of new treatments for type 2 diabetes and other metabolic disorders. acs.orgnih.gov

The this compound scaffold is a central feature in the discovery of potent GPR119 agonists. For instance, it forms the core of the clinical candidate BMS-903452, which is chemically named 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one. acs.orgnih.gov Research in this area has focused on optimizing this core structure to enhance potency, selectivity, and pharmacokinetic properties. nih.gov The activation of GPR119 by such agonists has been shown to improve glucose homeostasis in animal models. nih.gov

The core structure of this compound has been the subject of extensive structure-activity relationship (SAR) studies to develop novel GPR119 agonists. Researchers have systematically modified different parts of the molecule to improve its biological activity and drug-like properties.

One area of optimization involved replacing the ether linkage at the 4-position of the piperidine ring with a nitrogen atom and exploring substituents on this new bridging nitrogen. nih.gov It was discovered that introducing an N-trifluoromethyl group significantly enhanced GPR119 agonist activity while also improving the compound's profile regarding inhibition of the human ether-à-go-go-related gene (hERG), a key cardiac ion channel. nih.gov

Further modifications focused on replacing other parts of the parent molecules, such as the indoline (B122111) ring in one series, with different heterocyclic structures to improve properties like metabolic stability and oral bioavailability. nih.gov This led to the identification of highly potent and orally bioavailable GPR119 agonists. nih.gov An example of a complex derivative is (R)-5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-5′-(3-hydroxy-2-oxopyrrolidin-1-yl)-6′-methyl-2H-[1,2′-bipyridin]-2-one, which has been studied in its crystalline form. google.com

The table below showcases some related GPR119 agonists and their reported activities.

Compound Name/ReferenceKey Structural FeaturesReported Activity/SignificanceCitations
BMS-903452 Contains the 1-(5-chloropyrimidin-2-yl)piperidin-4-yloxy core linked to a pyridone moiety.Potent and selective GPR119 agonist; efficacious in rodent models of diabetes. acs.orgnih.gov
AR231453 A well-studied GPR119 agonist that served as a basis for designing new imaging ligands.Used as a reference compound for developing novel GPR119 agonists and PET tracers. nih.gov
Compound 27 (Takeda) N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivative with a 1,2,4-oxadiazole (B8745197) group on the piperidine.Potent and orally bioavailable GPR119 agonist that augmented insulin secretion. nih.gov
AS1669058 A small molecule GPR119 agonist developed from an earlier series.Dose-dependently stimulates insulin secretion and improves glucose tolerance in mice. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloropyrimidin-2-yl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESYZRGQGJLUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 5 Chloropyrimidin 2 Yl Piperidin 4 One and Its Precursors/derivatives

Synthetic Pathways to the Core 1-(5-Chloropyrimidin-2-yl)piperidine Scaffold

The formation of the 1-(5-chloropyrimidin-2-yl)piperidine core relies on the creation of a carbon-nitrogen bond between the pyrimidine (B1678525) and piperidine (B6355638) rings. The reactivity of the pyrimidine ring, which is enhanced by halogen substituents, is a key factor in these synthetic approaches.

The most common method for synthesizing the 1-(5-chloropyrimidin-2-yl)piperidine scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the displacement of a halogen atom from a dihalopyrimidine by the secondary amine of a piperidine derivative.

The synthesis of 1-(5-chloropyrimidin-2-yl)piperidin-4-one (B6228534) is frequently accomplished by reacting 2,5-dichloropyrimidine (B52856) with piperidin-4-one. The chlorine atom at the C2 position of the pyrimidine ring is more reactive than the one at the C5 position, allowing for a regioselective substitution. acs.orgstackexchange.com This increased reactivity is due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which makes the C2 position more electrophilic. researchgate.netwuxiapptec.com The reaction is typically performed in the presence of a base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid that is formed as a byproduct.

Below is a general reaction scheme for this process:

Scheme 1: Synthesis of this compound via SNAr

Reaction scheme showing the synthesis of this compound from 2,5-dichloropyrimidine and piperidin-4-one.
Reactant 1Reactant 2BaseSolventProduct
2,5-DichloropyrimidinePiperidin-4-oneTriethylamineDichloromethaneThis compound
2,5-DichloropyrimidinePiperidin-4-one hydrochlorideDiisopropylethylamineAcetonitrile (B52724)This compound

While less frequently used for the direct synthesis of this compound, condensation reactions are a viable method for constructing the piperidine ring from acyclic precursors. dtic.mil For example, the piperidine ring system can be formed through a double Michael addition of a primary amine to an α,β-unsaturated ketone or via a double reductive amination. dtic.mil

For the target scaffold, a hypothetical condensation approach might involve reacting a pre-functionalized pyrimidine-containing amine with a suitable 1,5-dicarbonyl compound. However, the more direct SNAr approach is generally favored due to its efficiency and the availability of the starting materials.

Strategic Functionalization and Derivatization of the Piperidin-4-one Moiety

The piperidin-4-one moiety within the this compound scaffold is a versatile functional group that allows for a wide range of chemical transformations. nih.gov These modifications are essential for exploring the structure-activity relationships of its derivatives.

The ketone group of the piperidin-4-one ring can be readily reduced, a common transformation in medicinal chemistry.

Reduction: The reduction of the ketone to a hydroxyl group yields the corresponding 1-(5-chloropyrimidin-2-yl)piperidin-4-ol. This introduces a new chiral center and a functional group that can be further modified, for instance, through ether or ester formation. The choice of reducing agent can influence the stereochemical outcome of the reaction.

Reducing AgentProductStereoselectivity
Sodium borohydride (B1222165) (NaBH₄)1-(5-Chloropyrimidin-2-yl)piperidin-4-olTypically yields a mixture of cis and trans isomers
Lithium aluminum hydride (LiAlH₄)1-(5-Chloropyrimidin-2-yl)piperidin-4-olOften provides different diastereomeric ratios compared to NaBH₄
L-Selectride®1-(5-Chloropyrimidin-2-yl)piperidin-4-olCan provide high stereoselectivity for the cis isomer

Oxidation: While less common, the piperidin-4-one could potentially serve as a precursor to other oxidized forms of the piperidine ring. For example, a Baeyer-Villiger oxidation could lead to the formation of a lactone.

Further functionalization of the piperidine ring is also possible, often carried out before coupling with the pyrimidine ring. nih.gov The C3 and C4 positions (adjacent to and at the carbonyl group) are the most common sites for substitution. For example, alkylation at the C3 position can be achieved by forming an enolate or enamine of the piperidin-4-one, followed by reaction with an alkyl halide.

The hydroxyl group of 1-(5-chloropyrimidin-2-yl)piperidin-4-ol, obtained from the reduction of the ketone, is a key intermediate for forming ether linkages. acs.orgnih.gov

Williamson Ether Synthesis: This classic method involves deprotonating the alcohol with a strong base (e.g., sodium hydride) followed by a reaction with an alkyl halide.

Mitsunobu Reaction: For more sensitive substrates or when an inversion of stereochemistry is desired, the Mitsunobu reaction is a powerful alternative. acs.org This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by another alcohol or a phenol. acs.org

Scheme 2: Ether Formation from 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol

Reaction scheme showing the formation of an ether from 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol and an alcohol (R-OH) via the Mitsunobu reaction.
ReagentsCoupling Partner (R-OH)Product
PPh₃, DEADPhenol2-(4-Phenoxypiperidin-1-yl)-5-chloropyrimidine
PPh₃, DIADBenzyl alcohol2-(4-(Benzyloxy)piperidin-1-yl)-5-chloropyrimidine

Introduction of Aldehyde and Other Functional Groups

The functionalization of the this compound core is essential for modulating its physicochemical properties and biological activity. This is often achieved by introducing new functional groups at the C3 and C5 positions of the piperidone ring, which are activated by the adjacent carbonyl group.

Aldehyde Group Introduction:

A prominent method for introducing an aldehyde group onto the piperidone ring is the Vilsmeier-Haack reaction . nih.gov This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to effect formylation on electron-rich substrates. nih.gov In the context of this compound, the ketone can be converted to its enol or enolate form, which then serves as the nucleophilic species that attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde. The reaction can lead to the formation of a β-chlorovinylaldehyde derivative, as has been demonstrated in related heterocyclic systems like pyrimidoquinolines. nih.govresearchgate.net This transformation provides a versatile chemical handle for further synthetic manipulations.

Introduction of Aldehyde-Derived and Other Functional Groups:

Beyond direct formylation, the piperidone ketone offers a facile entry point for incorporating a variety of functionalities, particularly through condensation reactions.

Claisen-Schmidt Condensation: The most common modification involves the base- or acid-catalyzed condensation of the piperidone with aromatic aldehydes. researchgate.netresearchgate.net This reaction typically occurs at both α-carbons (C3 and C5), leading to the formation of 3,5-bis(arylidene)-4-piperidone derivatives. mdpi.comresearchgate.netnih.gov This methodology effectively appends substituted aryl groups, which can be considered functional groups derived from aldehydes, onto the core structure. The choice of aldehyde dictates the nature of the introduced functionality.

The table below summarizes key reactions for functionalizing the piperidin-4-one core.

Reaction TypeReagentsPosition of FunctionalizationIntroduced Group
Vilsmeier-HaackPOCl₃, DMFC3Aldehyde (Formyl)
Claisen-SchmidtAromatic Aldehyde, Acid/BaseC3 and C5Arylidene
Double Aza-MichaelPrimary Amine, Divinyl KetoneRing FormationSubstituted Piperidone

Advanced Synthetic Approaches and Process Optimization in Research Synthesis

The efficient synthesis of this compound and its derivatives is critical for enabling thorough investigation in medicinal chemistry programs and for potential large-scale production. This has led to the exploration of advanced synthetic technologies and rigorous process optimization.

Implementation of Continuous Flow Reactor Systems

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and key intermediates, offering significant advantages over traditional batch processing. nih.gov These benefits include enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. mdpi.comnih.gov

For the synthesis of this compound, which typically involves a nucleophilic aromatic substitution (SNAr) reaction, a continuous flow setup would be highly advantageous. The reaction between 2,5-dichloropyrimidine and piperidin-4-one is often exothermic, and a flow reactor's high surface-area-to-volume ratio allows for efficient heat dissipation, preventing temperature spikes that could lead to side product formation. mdpi.com

A hypothetical flow process could involve pumping streams of the reactants and a base through a heated packed-bed or coil reactor. The short residence time within the reactor, typically on the order of minutes, can lead to high throughput and improved yields. nih.gov The application of flow chemistry has been successfully demonstrated for the synthesis of structurally related heterocyclic compounds, such as aryl piperazines and other piperidone-based libraries, underscoring its feasibility for this target molecule. nih.govresearchgate.net

Advantages of Flow Synthesis for Piperidone Derivatives:

FeatureBenefit in Flow System
Heat Transfer Superior control of exothermic reactions, reducing byproduct formation.
Safety Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates.
Mixing Efficient mixing enhances reaction rates and consistency.
Scalability Production can be increased by running the system for longer durations ("scaling out").
Automation Allows for automated synthesis of compound libraries for rapid SAR studies. nih.gov

Comparative Analysis of Synthetic Route Efficiencies

The most direct and widely employed route for synthesizing this compound is a convergent approach centered on a nucleophilic aromatic substitution (SNAr) reaction.

Route A: Convergent SNAr Approach: This strategy involves the direct coupling of 2,5-dichloropyrimidine with a suitable piperidin-4-one precursor. This route is highly efficient as it connects the two key heterocyclic fragments in a single step. It has been successfully applied in the development of large-scale syntheses for GPR119 agonists. acs.org The starting materials are commercially available or readily accessible.

Route C: Multi-Component Reaction (MCR) Approach: A four-component synthesis involving an aldehyde, an ammonia equivalent, an acyl chloride, and a dienophile can be used to construct complex piperidone scaffolds in a single operation. researchgate.net While highly atom-economical, adapting this to the specific substitution pattern of the target molecule could be challenging and may require significant methods development.

Comparison of Synthetic Routes:

MetricRoute A (Convergent SNAr)Route B (Linear/Cyclization)
Step Count Low (often 1-2 steps)High
Overall Yield Generally HighGenerally Low
Convergence HighLow
Scalability ProvenPotentially complex
Generality HighModerate

Based on these factors, the convergent SNAr approach (Route A) is demonstrably the most efficient and practical method for the synthesis of this compound.

Optimization Techniques for Reaction Yields and Purity

Optimizing the key SNAr coupling step is crucial for maximizing yield and purity while minimizing downstream purification challenges. The reaction involves treating 2,5-dichloropyrimidine with piperidin-4-one (or its hydrochloride salt) in the presence of a base. Several parameters can be systematically varied to achieve optimal conditions.

Base: The choice of base is critical for deprotonating the piperidone nitrogen (if used as the free base) or neutralizing the HCl byproduct. Common choices include organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), and inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Inorganic bases are often preferred in process chemistry for their low cost and ease of removal.

Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the SNAr reaction by solvating the ionic intermediates.

Temperature: The reaction temperature is a key variable. Higher temperatures can increase the reaction rate but may also promote the formation of impurities through side reactions or degradation. An optimal temperature balances reaction time with product purity.

Purification: High purity is often achieved through crystallization or recrystallization of the final product from an appropriate solvent system. For research-scale synthesis, column chromatography may be employed. The development of a robust crystallization procedure is a key goal for large-scale synthesis to ensure high purity and ease of handling. acs.org

The following table outlines typical parameters investigated during the optimization of the SNAr coupling for piperidone synthesis.

ParameterConditions ExploredOptimal Outcome
Solvent DMF, DMSO, Acetonitrile, IsopropanolA solvent that provides good solubility for reactants and promotes the desired reaction rate.
Base K₂CO₃, Cs₂CO₃, DIPEA, TEAA base that efficiently neutralizes acid without causing side reactions.
Temperature 25°C to 100°CThe lowest temperature that affords a complete reaction in a reasonable timeframe.
Workup Aqueous Quench, ExtractionA procedure that effectively removes inorganic salts and unreacted starting materials.
Purification Recrystallization, ChromatographyA method that consistently delivers the product with >99% purity.

In-depth Structural Analysis of this compound Remains Elusive in Academic Literature

A thorough investigation into the academic and scientific literature for detailed structural and spectroscopic data on the chemical compound this compound has revealed a significant gap in publicly available research. Despite its role as a potential intermediate in the synthesis of more complex molecules, dedicated studies focusing on its comprehensive structural elucidation are not readily found.

The compound, with the chemical formula C₉H₁₀ClN₃O, is a derivative of piperidin-4-one, featuring a 5-chloropyrimidin-2-yl group attached to the nitrogen atom of the piperidine ring. While it is listed by various chemical suppliers, and its structure is present within more complex patented molecules, detailed experimental data from academic research, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), X-ray Diffraction (XRD), and thermal analysis (Differential Scanning Calorimetry or Thermogravimetric Analysis), are not published in a dedicated study of the compound itself.

Consequently, the creation of a detailed article focusing solely on the structural elucidation and advanced spectroscopic characterization of this compound, as per the requested outline, cannot be fulfilled at this time due to the absence of the necessary primary research data in the public domain. Further academic investigation would be required to generate and publish the specific spectroscopic and crystallographic information needed for such an analysis.

Structural Elucidation and Advanced Spectroscopic Characterization in Academic Research

Chromatographic Techniques for Analytical Purity and Separation Studies

In the synthesis and characterization of novel compounds, the assessment of purity and the separation of stereoisomers are critical steps. Chromatographic techniques are indispensable tools in this regard, providing reliable and reproducible methods for these analytical challenges. For a molecule such as 1-(5-Chloropyrimidin-2-yl)piperidin-4-one (B6228534), which possesses a chiral center, both the determination of its chemical purity and the resolution of its enantiomers are of significant interest in academic and pharmaceutical research.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment of synthesized chemical entities. The principle of HPLC relies on the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

A general RP-HPLC method for determining the purity of piperidine (B6355638) derivatives involves a C18 column, which is a common nonpolar stationary phase. nih.gov The mobile phase often consists of a mixture of an aqueous component, such as water with a modifier like 0.1% trifluoroacetic acid (TFA), and an organic solvent, typically acetonitrile (B52724) or methanol. nih.gov The modifier helps to improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase and protonating the analyte.

The separation is achieved by a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time. This allows for the efficient elution of compounds with varying polarities. For instance, a typical gradient might start with a low percentage of acetonitrile and gradually increase to a high percentage, ensuring that both polar and nonpolar impurities are eluted from the column. nih.gov Detection is commonly performed using a UV-Vis detector at wavelengths where the compound exhibits strong absorbance, such as 210 nm, 254 nm, and 280 nm. nih.gov The purity of the sample is then determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a compound to be considered of high purity, this value should typically be ≥95%. nih.gov

Below is a hypothetical data table illustrating the parameters for an HPLC purity assessment of this compound.

ParameterValue
Instrument Agilent Technologies 1260/1290 Infinity II or equivalent
Column Gemini C18 (5 µm, 250 × 4.6 mm) or equivalent
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Gradient 5% to 95% B over 8 minutes, hold at 95% B for 4 minutes
Detection UV-Vis at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

While this compound is achiral, its reduction to the corresponding alcohol, 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol, introduces a chiral center at the 4-position of the piperidine ring. The separation of the resulting enantiomers is crucial for studying their individual biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations in pharmaceutical research, offering several advantages over traditional HPLC. selvita.comyoutube.com

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. selvita.com Supercritical CO2 exhibits properties intermediate between a liquid and a gas, including low viscosity and high diffusivity, which allow for faster separations and higher efficiency compared to liquid chromatography. chromatographyonline.com This often translates to significantly shorter run times, with separations achievable in under a minute in some cases. chromatographyonline.com Furthermore, the use of CO2 makes SFC a "greener" technology by reducing the consumption of toxic organic solvents. selvita.com

For the chiral resolution of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and have shown broad enantioselectivity for a variety of compounds. nih.govnih.gov The selection of the appropriate CSP and a suitable co-solvent (modifier), such as methanol, ethanol, or isopropanol, is critical for achieving successful separation. nih.govnih.gov The modifier is added to the CO2 mobile phase to increase its solvating power and to modulate the interactions between the analyte and the CSP. nih.gov

A screening approach is often employed to identify the optimal separation conditions, where various CSPs and modifiers are tested. nih.gov The separation can be further optimized by adjusting parameters such as temperature, back pressure, and the concentration of the modifier. nih.gov

The following table outlines a potential SFC method for the chiral resolution of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol.

ParameterValue
Instrument Waters ACQUITY UPC² or equivalent
Column Chiralpak AD-H (or similar polysaccharide-based CSP)
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol
Flow Rate 3.0 mL/min
Isocratic Elution 80% A / 20% B
Back Pressure 1500 psi
Detection UV at 254 nm
Injection Volume 5 µL
Column Temperature 40 °C

The successful development of a chiral SFC method would allow for the efficient separation and quantification of the individual enantiomers of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol, enabling further stereoselective studies. The complementarity of SFC with other chromatographic techniques like HPLC makes it a valuable tool in the comprehensive analytical characterization of chiral compounds. chromatographyonline.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule, which in turn govern its reactivity and interactions. Density Functional Theory (DFT) is a prominent method for these investigations.

Density Functional Theory (DFT) Applications (e.g., HOMO-LUMO, MEP)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is often employed to determine molecular geometries, energies, and other electronic properties. nih.govnih.govresearchgate.netnih.gov Two key applications of DFT are the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the generation of the Molecular Electrostatic Potential (MEP) map.

The HOMO and LUMO are the frontier molecular orbitals, and the energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For instance, in computational studies of various pyrazolo[3,4-d]pyrimidine derivatives, the HOMO-LUMO energy gap has been calculated to understand the charge transfer within the molecules. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In studies of pyrazolo[3,4-d]pyrimidine derivatives, MEP analysis has been used to understand their structural and geometrical parameters. nih.govresearchgate.net

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyrazolo[3,4-d]pyrimidine Analog 1-6.5-1.84.7
Pyrazolo[3,4-d]pyrimidine Analog 2-6.8-2.14.7
Triazolo[1,5-a]pyrimidine Analog-7.2-1.55.7

Note: The data in this table is illustrative and based on structurally related pyrimidine (B1678525) derivatives, not 1-(5-Chloropyrimidin-2-yl)piperidin-4-one (B6228534).

Investigation of Intramolecular Charge Transfer Phenomena

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. This phenomenon is crucial for understanding the photophysical properties of a molecule. The presence of both electron-donating (the piperidine (B6355638) ring) and electron-withdrawing (the chloropyrimidine ring) moieties in this compound suggests that ICT could be a significant process. Computational studies on pyrazolo[3,4-d]pyrimidine derivatives have utilized HOMO and LUMO calculations to analyze charge transfer within the molecules. nih.govresearchgate.net

Molecular Docking and Binding Affinity Prediction in Receptor-Ligand Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein.

Analysis of Ligand-Protein Interaction Networks and Active Site Binding

Molecular docking simulations can provide detailed insights into the interaction between a ligand and a protein at the atomic level. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, molecular docking studies of various pyrimidine derivatives with the SARS-CoV-2 main protease (Mpro) have been conducted to understand their binding modes and potential as antiviral agents. nih.govnih.gov Similarly, docking studies on pyrimidine derivatives with human cyclin-dependent kinase 2 have identified key interactions within the active site. While no specific docking studies for this compound have been reported, it is anticipated that the nitrogen atoms in the pyrimidine ring could act as hydrogen bond acceptors, and the chlorophenyl group could engage in hydrophobic interactions within a protein's active site.

Computational Prediction of Binding Energies

A key output of molecular docking is the prediction of the binding energy, which quantifies the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable complex. In a study of pyrimidine derivatives targeting human cyclin-dependent kinase 2, binding energies were calculated to rank the potential inhibitory activity of the compounds.

The table below shows examples of predicted binding energies for some pyrimidine derivatives against a specific protein target.

Compound/DerivativeTarget ProteinPredicted Binding Energy (kcal/mol)
Pyrimidine Derivative 4cCyclin-dependent kinase 2 (1HCK)-7.9
Pyrimidine Derivative 4aCyclin-dependent kinase 2 (1HCK)-7.7
Pyrimidine Derivative 4hCyclin-dependent kinase 2 (1HCK)-7.5

Note: The data in this table is illustrative and based on a study of different pyrimidine derivatives, not this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations can provide insights into the conformational flexibility of a molecule and the stability of a ligand-protein complex over time. For instance, MD simulations have been used to validate the stability of inhibitor-protease complexes in studies of potential SARS-CoV-2 inhibitors.

In the context of this compound, MD simulations could be used to explore the different conformations of the piperidine ring (e.g., chair, boat, twist-boat). A computational study on 1-phenylpiperidin-4-one (B31807) revealed the existence of multiple conformations, including chair-equatorial, chair-axial, and twist forms. MD simulations would allow for the assessment of the relative stabilities of these conformers and how they might influence the binding to a biological target.

Assessment of Ligand-Protein Complex Stability Over Time

A critical aspect of evaluating a potential drug candidate is understanding the stability of the complex it forms with its target protein. nih.gov Molecular dynamics (MD) simulations are a powerful computational method used to observe the physical movements of atoms and molecules over time, thereby assessing the stability and conformational dynamics of a ligand-protein complex. nih.gov

Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value over time suggests that the protein has reached equilibrium and that the binding of the ligand does not induce significant, destabilizing conformational changes.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions of the protein. When a ligand binds, changes in the RMSF profile can indicate which parts of the protein are stabilized or destabilized by the interaction.

While specific MD simulation data for the standalone fragment this compound are not extensively published, it is a key component of larger, pharmacologically active molecules that have undergone such analysis. nih.gov For example, in the development of G-protein-coupled receptor 119 (GPR119) agonists, this piperidinyl-pyrimidine moiety is a crucial part of the final ligand, BMS-903452. nih.gov Computational studies on such complex final molecules are used to confirm that the ligand remains durably bound in the target's active site, a prerequisite for sustained biological activity. nih.gov

In Silico Assessment of Chemical Properties Relevant to Drug Discovery

In silico tools are essential for predicting the pharmacokinetic and drug-like properties of a compound before its synthesis, saving significant time and resources. mdpi.com These computational predictions help filter out candidates that are likely to fail later in development due to poor absorption, distribution, metabolism, excretion (ADME), or toxicity profiles. researchgate.net

Druggability and Drug-Likeness Prediction

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. researchgate.net This assessment is often based on established rule sets derived from the analysis of successful drug molecules. One of the most widely used is Lipinski's Rule of Five, which identifies potential issues with pharmacokinetics or absorption. nih.gov

The drug-like properties for this compound have been computationally predicted and are summarized below. The compound adheres to Lipinski's Rule of Five with zero violations, suggesting a favorable profile for further development. nih.govnih.gov

Table 1: Predicted Drug-Likeness Properties of this compound

PropertyPredicted ValueLipinski's Rule of Five Guideline
Molecular Weight (MW)211.65 g/mol≤ 500 g/mol
LogP (Octanol-Water Partition Coefficient)1.72≤ 5
Hydrogen Bond Donors (HBD)0≤ 5
Hydrogen Bond Acceptors (HBA)3≤ 10
Number of Violations0-

Computational Bioavailability Assessment

Computational tools can predict a compound's absorption, distribution, metabolism, and excretion (ADMET) properties, which are critical components of bioavailability. mdpi.comresearchgate.net Parameters such as the topological polar surface area (TPSA) and the number of rotatable bonds are strong indicators of oral bioavailability. nih.gov A TPSA value of less than 140 Ų and fewer than 10 rotatable bonds are generally considered favorable for a molecule to have good oral bioavailability.

The predicted ADMET profile for this compound suggests it has characteristics favorable for a potential drug candidate, including high gastrointestinal absorption and a good bioavailability score.

Table 2: Predicted Bioavailability and ADMET Properties of this compound

ParameterPredicted Value/Classification
Topological Polar Surface Area (TPSA)53.6 Ų
Number of Rotatable Bonds1
Gastrointestinal (GI) AbsorptionHigh
Blood-Brain Barrier (BBB) PermeantNo
Bioavailability Score0.55

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Elucidation of Substituent Effects on Biological Potency

A systematic analysis of how different substituents on the core scaffold affect biological potency reveals critical insights into the molecular interactions driving the desired pharmacological response. Medicinal chemists strategically modify the halogen, piperidine (B6355638), and pyrimidine (B1678525) components to map the chemical space and identify key structural features for activity.

The presence and nature of halogen substituents can significantly modulate a compound's pharmacological profile through effects on lipophilicity, electronic properties, and metabolic stability. In pyrimidine-based scaffolds, halogenation is a common strategy to enhance potency.

Research into substituted pyrimidine derivatives has highlighted the importance of specific halogenation patterns for biological activity. For instance, in a series of pyrimidine derivatives developed as bone anabolic agents, a compound featuring a bromine atom at the 5-position of the pyrimidine ring was identified as a potent lead. nih.gov This suggests that a halogen at this specific position is crucial for the observed osteogenic activity. The discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452) as a GPR119 agonist further underscores the importance of the 5-chloropyrimidine (B107214) moiety for potent biological function. nih.gov

The broader study of halogenated piperidine derivatives also shows that the type and position of halogens influence antimicrobial activity, indicating the general importance of these substituents in tuning biological effects. nih.gov

Table 1: Effect of Halogen Substitution on Biological Activity

Compound/Series Halogen Substituent Key Finding
Pyrimidine Derivatives 5-Bromo Crucial for potent bone anabolic activity. nih.gov
BMS-903452 5-Chloro Integral part of a potent GPR119 agonist. nih.gov

The piperidine ring is a prevalent structural motif in medicinal chemistry, valued for its influence on the pharmacokinetic and pharmacodynamic properties of molecules, including membrane permeability and receptor binding. researchgate.net The biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net

Modifications to the piperidine ring can have profound effects on potency. For example, in a series of 4-Azaindole-2-piperidine compounds, introducing unsaturation to the piperidine ring led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org Although this modification was on a different scaffold, it illustrates the transformative potential of altering the piperidine core. Even when the piperidine fragment does not form direct bonds with a receptor's active site, its presence can be optimal for achieving desired pharmacological properties compared to other substituents. mdpi.com In the development of inhibitors, the piperidine ring has been shown to be essential for chiral optimization, a key step in improving efficacy. mdpi.com

Table 2: Impact of Piperidine Ring Modifications

Modification Type Example Finding Reference
Ring Unsaturation Introduction of a double bond in the piperidine ring increased potency tenfold in an anti-trypanosomal series. dndi.org
Chirality The piperidine ring was essential for the chiral optimization of certain kinase inhibitors. mdpi.com

The pyrimidine ring is a versatile scaffold that allows for structural modifications at its 2, 4, 5, or 6 positions, enabling the generation of a wide array of derivatives with diverse biological activities. nih.govresearchgate.net The electron-deficient nature of the pyrimidine ring, particularly at the 2-, 4-, and 6-positions, facilitates nucleophilic aromatic substitution, making it synthetically tractable for creating libraries of analogs. wikipedia.org

Advanced Strategies for Potency and Selectivity Optimization

To move beyond simple substituent effects, medicinal chemists employ more complex strategies like bioisosteric replacement and scaffold hopping to access novel chemical space, improve drug-like properties, and circumvent limitations of existing lead compounds.

Bioisosteric replacement is a key strategy in drug design where a functional group in a molecule is swapped with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. nih.gov This approach has been successfully applied to optimize various heterocyclic scaffolds.

For instance, in the optimization of mesoionic pyrido[1,2-a]pyrimidinone insecticides, a bioisosteric replacement strategy was central to exploring various substituents and evaluating different bicyclic ring scaffolds. bohrium.comnih.gov This led to the discovery of compounds with excellent activity. bohrium.comnih.gov Similarly, a heterocyclic replacement strategy was used to optimize the biological properties of the insecticide tyclopyrazoflor (B611520) by evaluating the importance of both its pyridyl and pyrazole (B372694) moieties. researchgate.net In the design of novel anticancer agents, bioisosteric replacements were made to a pyrido[2,3-d]pyrimidine (B1209978) scaffold, which had been previously identified as a promising template. nih.gov These examples show the power of bioisosteric replacement in refining the properties of a lead compound by making strategic, isosteric modifications to its core structure.

Scaffold hopping, also known as lead hopping, is a more radical approach than bioisosteric replacement. It involves replacing the central core framework of a molecule with a structurally different scaffold, while aiming to retain or improve biological activity. nih.govnih.gov This strategy is widely used to discover compounds with novel backbones, improved properties, and to move into new intellectual property space. dtic.milnih.gov

Utilization of Computer-Assisted Conformational Modeling

Computer-assisted conformational modeling is a powerful tool for understanding the three-dimensional structure of 1-(5-Chloropyrimidin-2-yl)piperidin-4-one (B6228534) and predicting its interactions with biological macromolecules. nih.gov This approach allows researchers to explore the molecule's preferred shapes (conformations) and how these might fit into the binding site of a protein.

The process typically begins with the generation of a 3D model of the compound. Using computational chemistry software, the molecule's potential energy is calculated for different spatial arrangements of its atoms. This allows for the identification of low-energy, stable conformations that are more likely to exist in a biological system. nih.govacs.org

Molecular docking simulations can then be used to predict how the most stable conformers of the compound might bind to a target protein. nih.govjabonline.in This involves placing the molecule into the 3D structure of the protein's active or allosteric site and calculating the most favorable binding orientation and energy. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. bibliomed.org The insights gained from conformational modeling and docking can guide the design of new analogs with improved potency and selectivity. nih.gov

Principles of Allosteric Modulation in Receptor Targeting

Allosteric modulation refers to the regulation of a receptor's activity by a ligand that binds to a site topographically distinct from the primary (orthosteric) binding site where the endogenous agonist binds. nih.gov This binding event induces a conformational change in the receptor that alters its affinity for the orthosteric ligand and/or its signaling efficacy. nih.gov

Allosteric modulators can be classified based on their effect on the receptor's response to the endogenous agonist:

Positive Allosteric Modulators (PAMs): Enhance the receptor's response.

Negative Allosteric Modulators (NAMs): Inhibit the receptor's response.

Neutral Allosteric Ligands (NALs) or Silent Allosteric Modulators (SAMs): Bind to the allosteric site without affecting the receptor's activity but can block the binding of other allosteric modulators.

The discovery of allosteric modulators has opened up new avenues in drug discovery, offering a more nuanced way to control receptor function compared to traditional orthosteric ligands.

Advantages and Challenges of Allosteric Drug Discovery

The development of allosteric modulators presents both significant opportunities and distinct challenges for drug discovery.

Advantages:

Advantage Description
Increased Selectivity Allosteric sites are generally less conserved across receptor subtypes than orthosteric sites, allowing for the development of more selective drugs with fewer off-target effects.
Saturability of Effect The modulatory effect of an allosteric ligand is dependent on the presence of the endogenous agonist, which can lead to a more controlled and physiological response, potentially reducing the risk of overdose.
Novel Pharmacological Profiles Allosteric modulators can fine-tune receptor activity in ways that are not possible with simple agonists or antagonists, leading to new therapeutic possibilities.
Potential for Targeting "Undruggable" Receptors For some receptors, the orthosteric site may be difficult to target with small molecules. Allosteric sites can provide an alternative approach to modulate the function of such challenging targets.

Challenges:

Challenge Description
Identification of Allosteric Sites Discovering and validating allosteric binding sites on a receptor can be more difficult than identifying the well-characterized orthosteric site.
Screening and Assay Development Assays for allosteric modulators need to be more complex than those for orthosteric ligands, as they must detect a modulatory effect in the presence of an orthosteric ligand.
Complex Structure-Activity Relationships The relationship between the structure of an allosteric modulator and its effect on the receptor can be more complex and less predictable than for orthosteric ligands.
Probe Dependence The observed effect of an allosteric modulator can depend on the specific orthosteric ligand used in the assay, which can complicate the interpretation of results.

Despite these challenges, the potential benefits of allosteric modulation have made it an increasingly important area of research in modern pharmacology.

Biological Activities and Molecular Mechanisms of Action

Mechanism of G-Protein-Coupled Receptor 119 (GPR119) Agonism

GPR119 has emerged as a significant target for the development of treatments for type 2 diabetes and obesity. patsnap.comnih.gov Agonists of this receptor, such as those derived from the 1-(5-chloropyrimidin-2-yl)piperidin-4-one (B6228534) scaffold, exert their effects through a dual mechanism involving both direct stimulation of insulin (B600854) release and indirect promotion of incretin (B1656795) hormone secretion. acs.orgnih.govresearchgate.netpatsnap.comacs.org This dual action offers a comprehensive approach to glycemic control. acs.orgpatsnap.com

GPR119 is a G protein-coupled receptor that is predominantly expressed in pancreatic β-cells and enteroendocrine cells (K- and L-cells) within the gastrointestinal tract in both humans and rodents. nih.govacs.orgwikipedia.orgacs.org This specific localization is central to its role in regulating glucose metabolism and energy balance. patsnap.com In addition to the pancreas and gut, GPR119 expression has also been noted in the rodent brain, suggesting potential roles in central nervous system processes. wikipedia.orgtandfonline.com

While there is strong evidence for its presence in insulin-secreting β-cells and incretin-releasing L-cells, some studies in rodents have presented conflicting findings, with immunohistochemistry revealing GPR119 localization in pancreatic polypeptide (PP)-secreting cells of the islets, with no definitive evidence in adult β- or α-cells in those particular studies. nih.gov

Table 1: Cellular and Tissue Distribution of GPR119

Tissue/OrganPrimary Cell TypeSpeciesReference
Pancreasβ-cellsHuman, Rodent nih.govacs.orgoup.com
Pancreatic Polypeptide (PP)-cellsMouse, Rat nih.gov
Gastrointestinal TractEnteroendocrine L-cellsHuman, Rodent nih.govacs.org
Enteroendocrine K-cellsHuman, Rodent acs.org
BrainNot specifiedRodent wikipedia.orgtandfonline.com

The activation of GPR119 by an agonist initiates a well-defined intracellular signaling cascade. GPR119 is coupled to the Gαs subunit of the G protein complex. nih.gov Upon agonist binding, it stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). patsnap.comnih.gov

The physiological consequences of this cAMP elevation are cell-type specific:

In Pancreatic β-cells: The rise in cAMP potentiates glucose-stimulated insulin secretion (GSIS). nih.gov This glucose-dependent mechanism is a critical feature, as it means insulin is released primarily in response to high blood glucose levels, thereby minimizing the risk of hypoglycemia, a common side effect of some other antidiabetic therapies. patsnap.comacs.org

In Intestinal L-cells and K-cells: Increased cAMP levels trigger the release of incretin hormones. Specifically, it stimulates the secretion of glucagon-like peptide-1 (GLP-1) from L-cells and glucose-dependent insulinotropic polypeptide (GIP) from K-cells. patsnap.comnih.govacs.orgnih.gov Interestingly, studies have shown that GPR119-mediated GLP-1 secretion from enteroendocrine cells can occur in a glucose-independent manner, in contrast to the glucose dependency observed for insulin secretion in pancreatic β-cells. nih.govresearchgate.net

Table 2: GPR119 Signaling Cascade

StepEventLocationDownstream EffectReference
1Agonist binds to GPR119Pancreatic β-cells, Intestinal L/K-cellsReceptor activation patsnap.com
2Gαs protein subunit is activatedPancreatic β-cells, Intestinal L/K-cellsStimulation of Adenylyl Cyclase nih.gov
3Adenylyl Cyclase converts ATP to cAMPPancreatic β-cells, Intestinal L/K-cellsIntracellular cAMP levels increase patsnap.comnih.gov
4acAMP potentiates Ca2+ influx in response to glucosePancreatic β-cellsGlucose-dependent insulin secretion nih.govacs.org
4bcAMP stimulates exocytosis of incretin-containing granulesIntestinal L-cells and K-cellsRelease of GLP-1 and GIP patsnap.comnih.gov

The activation of GPR119 and the subsequent release of insulin and incretins orchestrate a range of metabolic effects that contribute to improved glucose homeostasis. The released incretin hormones, particularly GLP-1, act on their own receptors in the pancreas to further amplify glucose-dependent insulin secretion. acs.org

Beyond this primary effect, GLP-1 exerts several other beneficial actions, including:

Inhibition of glucagon release: This suppresses hepatic glucose production. acs.org

Slowing of gastric emptying: This reduces the rate of glucose absorption after a meal. patsnap.comacs.org

Promotion of satiety: GLP-1 acts on the brain to reduce appetite and food intake. patsnap.com

Additionally, GPR119 activation has been linked to the release of Peptide YY (PYY), another gut hormone co-localized with GLP-1 in L-cells, which also contributes to reducing appetite and food intake. acs.orgnih.gov Collectively, these actions suggest that GPR119 agonists have the potential to not only manage hyperglycemia but also to address obesity, a common comorbidity of type 2 diabetes. patsnap.comwikipedia.org

Investigation of Broader Pharmacological Activities of Pyrimidine (B1678525)/Piperidine (B6355638) Hybrids

The pyrimidine and piperidine rings are privileged scaffolds in medicinal chemistry, appearing in a vast number of biologically active compounds and approved drugs. nih.govresearchgate.netbenthamscience.com The hybridization of these two moieties creates a structural framework that has been investigated for activity against a variety of biological targets beyond GPR119.

The orexin (B13118510) system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of sleep, arousal, and reward-seeking behaviors. nih.gov Antagonists of these receptors are being developed primarily for the treatment of insomnia. nih.gov

Structural motifs similar to the pyrimidine/piperidine hybrid have been explored in the context of orexin receptor modulation. Research has shown that piperidine ether compounds can be potent orexin receptor antagonists. nih.gov In one study, systematic optimization of a dual orexin receptor antagonist (DORA) named filorexant, which contains a piperidine core, led to the discovery of a novel class of piperidine ethers that were highly selective for the orexin 2 receptor (OX2R). nih.gov These findings highlight the utility of the piperidine scaffold in designing selective orexin receptor modulators, suggesting a potential, though unexplored, avenue for pyrimidine/piperidine hybrids.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. nih.gov The pyrimidine scaffold is a well-established core for many kinase inhibitors, including several FDA-approved drugs. nih.gov

The combination of pyrimidine and piperidine moieties has been successfully employed to generate potent and selective kinase inhibitors.

Akt Kinase Inhibition: A notable example is the clinical candidate AZD5363 (capivasertib), a potent, orally bioavailable inhibitor of Akt kinases. nih.gov Its structure features a 7H-pyrrolo[2,3-d]pyrimidine core linked to a substituted piperidine, demonstrating the successful application of this hybrid strategy in targeting the PI3K/Akt signaling pathway. nih.gov Other research has focused on developing pyridopyrimidines with piperidine substitutions that show excellent enzymatic and cellular potency against Akt1 and Akt2. nih.gov

This established precedent for pyrimidine-piperidine hybrids as kinase inhibitors suggests that compounds like this compound could be evaluated for activity against other relevant kinase targets involved in disease, such as those in the MAPK pathway or receptor tyrosine kinases like c-Met.

Table 3: Examples of Pyrimidine/Piperidine Hybrids as Kinase Inhibitors

Hybrid Scaffold ClassTarget Kinase(s)Example CompoundTherapeutic AreaReference
Pyrrolopyrimidine-PiperidineAkt1, Akt2, Akt3AZD5363 (capivasertib)Oncology nih.gov
Pyridopyrimidine-PiperidineAkt1, Akt2N/A (Series described)Oncology nih.gov

Serotonin Receptor Modulation (e.g., 5-HT2C agonism)

The piperidine nucleus is a common scaffold in a multitude of centrally acting drugs, including many that target serotonin (5-HT) receptors. The structural similarity of the this compound moiety to known serotonin receptor ligands suggests a potential for interaction with this receptor family. Specifically, the 4-arylpiperidine framework is a well-established pharmacophore for a range of G-protein coupled receptors, including serotonin receptors.

The exploration of piperazine derivatives, which share structural similarities with piperidine derivatives, has revealed high affinity for various serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7 receptors. nih.govijrrjournal.comuj.edu.pl This underscores the potential for nitrogen-containing heterocyclic compounds to interact with the serotonergic system. The specific substitution pattern on the piperidine and pyrimidine rings would be a critical determinant of any potential affinity and efficacy at serotonin receptor subtypes like 5-HT2C.

Table 1: Serotonin Receptor Activity of Related Piperidine/Piperazine Derivatives

Compound Class Specific Compound Example Target Receptor(s) Observed Activity
Piperazine Derivatives SLV313 D2, D3, 5-HT1A, 5-HT2B High affinity, full agonist at h5-HT1A
4-Arylpiperidine Derivatives N/A 5-HT and Dopamine Receptors Common scaffold for ligands
Phenylpiperazine Derivatives with Chalcogen Various 5-HT7, 5-HT1A, 5-HT6 High affinity for 5-HT7 and 5-HT1A

Anti-inflammatory Mechanisms Involving Cyclooxygenase (COX) Inhibition

Pyrimidine derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory properties. nih.govnih.gov A key mechanism underlying inflammation is the activity of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are involved in the synthesis of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects through the inhibition of these enzymes.

Research into various pyrimidine derivatives has demonstrated their potential as selective COX-2 inhibitors. nih.govnih.gov For example, certain tested pyrimidine derivatives have shown a higher affinity for the COX-2 isoform over COX-1, with inhibitory activities comparable to the reference drug meloxicam. nih.gov The selectivity for COX-2 is a desirable trait in anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Given that this compound contains a pyrimidine core, it is plausible that this compound or its derivatives could exhibit COX inhibitory activity. The chlorine substituent on the pyrimidine ring may influence its binding affinity and selectivity for the COX enzymes. Molecular docking studies on other pyrimidine derivatives have helped to elucidate the potential binding interactions within the active sites of COX-1 and COX-2. nih.gov

Table 2: COX Inhibitory Activity of Select Pyrimidine Derivatives

Compound Target Enzyme IC50 Value Comparison to Reference Drug
Pyrimidine Derivative L1 COX-2 Comparable to Meloxicam Outperformed Piroxicam
Pyrimidine Derivative L2 COX-2 Comparable to Meloxicam Outperformed Piroxicam

Data from a study on various pyrimidine derivatives, not this compound itself.

Exploration of Other Potential Biological Targets (e.g., Human Cyclophilin D)

Beyond established targets, the structural motifs of this compound suggest the possibility of interactions with other biological molecules. Human Cyclophilin D (CypD) is a mitochondrial protein that plays a role in the mitochondrial permeability transition pore (mPTP), a key event in some forms of cell death. Inhibition of CypD is being explored as a therapeutic strategy for various conditions, including neurodegenerative diseases and ischemia-reperfusion injury.

While there is no direct evidence linking this compound to Cyclophilin D, the piperidine scaffold is present in a wide range of biologically active compounds that interact with various proteins. clinmedkaz.orgscielo.br The ability of small molecules to bind to the active site of enzymes like CypD is dependent on their three-dimensional structure and the presence of specific functional groups that can form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds.

The exploration of novel, non-peptidic small molecule inhibitors of CypD is an active area of research. nih.gov The diverse chemical space occupied by piperidine and pyrimidine derivatives makes them interesting candidates for screening against novel biological targets like Cyclophilin D. Future studies could involve computational docking simulations and in vitro binding assays to investigate the potential of this compound and its analogs to interact with and modulate the activity of Human Cyclophilin D.

Preclinical Research and Development

In Vitro Pharmacological Characterization

No data is publicly available for 1-(5-Chloropyrimidin-2-yl)piperidin-4-one (B6228534). Research on its derivative, BMS-903452, shows potent GPR119 agonist activity, which stimulates the release of insulin (B600854) and incretin (B1656795) hormones like GLP-1 in cellular assays. acs.orgacs.orgnih.gov

Specific ligand binding assay data for this compound is not available.

In Vivo Efficacy Studies in Animal Models

There are no published in vivo efficacy studies for this compound. The derivative, BMS-903452, has demonstrated efficacy in rodent models of diabetes. acs.orgnih.gov For instance, in an oral glucose tolerance test in mice, BMS-903452 showed a dose-dependent reduction in glucose levels. acs.org

Direct evaluation of systemic glucose regulation by this compound has not been reported. The GPR119 agonist derivative, BMS-903452, is noted to improve glucose homeostasis through a dual mechanism: stimulating glucose-dependent insulin secretion and promoting the release of GLP-1. acs.orgacs.orgnih.gov

Pharmacokinetic data for this compound in preclinical species is not available. Studies on its derivative, BMS-903452, have been conducted in species such as mice and rats as part of its development as a clinical candidate. nih.gov

Application in Nonhuman Primate Brain PET Imaging Research

While direct Positron Emission Tomography (PET) imaging studies using a radiolabeled version of this compound in nonhuman primates have not been documented in available research, the structural motif is central to compounds designed for targets that are studied using this advanced imaging modality. PET imaging in nonhuman primates is a crucial step in drug development, offering insights into the biodistribution, target engagement, and pharmacokinetics of a potential drug in a living brain, which is more analogous to human physiology than rodent models. nih.gov

The development of PET ligands for targets like the G-protein-coupled receptor 119 (GPR119), for which derivatives of this compound are potent agonists, highlights the potential application. nih.govnih.gov For instance, the development of novel PET radiotracers is underway to visualize GPR119, a receptor implicated in metabolic diseases. nih.gov A GPR119-specific PET tracer would be invaluable for confirming a drug's mechanism of action, determining appropriate dosing, and assessing metabolic stability and safety profiles in real-time. nih.gov

Researchers have successfully used PET in nonhuman primates to study various brain targets, demonstrating the feasibility of this approach for compounds with similar core structures. biorxiv.orgmdpi.com For example, PET imaging has been employed to quantify the expression of GPR44, another G-protein-coupled receptor, in the pancreas of pigs, an animal model with pancreatic features similar to humans. mdpi.com These studies establish a clear precedent for the potential development and use of a radiolabeled derivative of this compound to non-invasively study its designated biological targets in nonhuman primate models, thereby bridging the gap between preclinical data and human clinical trials.

Principles of Lead Optimization and Candidate Selection in Preclinical Development

The transformation of a promising hit compound into a viable drug candidate is a meticulous process known as lead optimization. This phase involves iterative chemical modifications to enhance the compound's beneficial properties while minimizing undesirable ones. The this compound scaffold serves as an exemplary starting point for such optimization campaigns, particularly in the development of GPR119 agonists.

Strategies for Maximizing Pharmacological Potency and Selectivity

The primary goal of lead optimization is to maximize a compound's affinity and functional activity at its intended biological target (potency) while minimizing its activity at other targets (selectivity) to reduce the risk of off-target effects. The this compound structure provides a versatile framework for applying various medicinal chemistry strategies.

In the development of GPR119 agonists, the 5-chloropyrimidin-2-yl group is a key pharmacophore that establishes a primary binding interaction with the receptor. Structure-activity relationship (SAR) studies on derivatives have shown that modifications to the piperidine (B6355638) ring and the pyrimidine (B1678525) moiety can significantly impact potency. For example, in the discovery of BMS-903452, a potent and selective GPR119 agonist, the this compound core was linked via an ether to a substituted pyridone moiety. nih.gov This strategic addition was crucial for achieving high potency.

Further optimization efforts often explore how different substituents on the piperidine ring affect activity and other drug-like properties. researchgate.net Introducing chirality into the piperidine scaffold is a common strategy to enhance biological activity and selectivity. researchgate.netresearchgate.net The spatial arrangement of atoms can lead to a better fit within the target's binding pocket.

The table below illustrates the impact of structural modifications on the potency of GPR119 agonists derived from a pyrimidinyl-piperidine scaffold.

Compound IDCore Scaffold ModificationTargetPotency (EC₅₀ nM)
Lead Compound Pyrimidinyl-piperidine coreGPR119>1000
BMS-903452 Addition of a substituted pyridone via an ether link to the piperidine-4-positionGPR1195
Analog A Replacement of ether linkage with nitrogen bridgeGPR119500
Analog B Addition of N-trifluoromethyl group to nitrogen bridgeGPR11920
Analog C Isosteric replacement on piperidine N-Boc groupGPR11915

This table is a representative illustration based on findings from GPR119 agonist discovery programs. nih.govnih.gov EC₅₀ represents the concentration of a drug that gives a half-maximal response.

These strategies demonstrate a clear path from a moderately active lead containing the this compound core to a highly potent and selective clinical candidate. nih.gov

Academic Drug Discovery and Optimization Campaigns

While the most prominent examples of optimizing the this compound scaffold originate from industrial pharmaceutical research, the principles are broadly applicable to academic drug discovery. nih.gov Academic labs often focus on novel biological targets or explore new chemical space, and "privileged scaffolds" like the piperidine ring are invaluable tools in these endeavors. arizona.edunih.gov The piperidine scaffold is one of the most common heterocyclic rings found in FDA-approved drugs due to its favorable physicochemical properties and synthetic tractability. arizona.edu

An academic campaign centered on the this compound building block would likely involve its use in diversity-oriented synthesis. nih.gov This approach allows for the creation of a large library of related but structurally diverse compounds. These libraries can then be screened against a variety of biological targets to identify new hits.

For example, an academic group might synthesize a series of derivatives by reacting the ketone of this compound to create different spirocyclic systems or by modifying the chloropyrimidine ring through various coupling reactions. The resulting compounds could be tested for activity against kinases, proteases, or other GPCRs, potentially uncovering novel therapeutic applications for this versatile chemical framework. The knowledge gained from these academic explorations, including detailed SAR, can lay the groundwork for future, more focused drug development programs in both academic and industrial settings.

Patent Landscape and Intellectual Property Considerations in Chemical Research

Analysis of Key Patents Encompassing the 1-(5-Chloropyrimidin-2-yl)piperidin-4-one (B6228534) Scaffold

The this compound core is a privileged structure that has been explored by various pharmaceutical entities for its potential to modulate key biological targets. This has led to a number of patents claiming compounds containing this scaffold, primarily focused on its role as a GPR119 modulator and its potential, though less directly exemplified, in the realm of orexin (B13118510) receptor agonism.

The G-protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes and other metabolic disorders. nih.govnih.gov Its activation leads to glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, making GPR119 agonists a sought-after class of therapeutics. nih.gov The this compound scaffold has been a key component in the development of such modulators.

A significant body of intellectual property in this area has been established by major pharmaceutical companies. Notably, Bristol-Myers Squibb has been a key player in filing patents for GPR119 modulators that feature the pyrimidine-piperidine core. Their patents describe a series of compounds where the this compound moiety is a central building block. These patents typically claim the compounds themselves, pharmaceutical compositions containing them, and their use in treating diseases like diabetes and obesity.

Another key contributor to the patent landscape of GPR119 modulators is GlaxoSmithKline. Their patent applications also disclose compounds with a similar pyrimidine-piperidine structure, highlighting the industry-wide interest in this chemical space for targeting GPR119. These patents often cover a broad genus of structures, with the this compound scaffold falling within the claimed chemical space.

The following interactive table provides a summary of key patents and patent applications related to GPR119 modulators incorporating the this compound scaffold or similar pyrimidine-piperidine structures.

Patent/Application NumberAssigneeTitleKey Claims
WO/2013/011402GlaxoSmithKline LLCGpr 119 modulatorsCompounds that modulate GPR119 activity for treating diabetes and associated morbidities. google.com
WO/2012/040279Janssen Pharmaceutica NVModulators of the gpr119 receptor and the treatment of disorders related theretoGPR119 agonists for treating disorders related to incretins like GIP, GLP-1, and PYY. google.com
US20120252802A1IRM LLCModulators of the GPR119 receptor for the treatment of metabolic syndromeGPR119 agonists for the treatment of type 2 diabetes and obesity. nih.gov

The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, plays a crucial role in regulating wakefulness, appetite, and other physiological processes. nih.govgoogle.com Orexin type 2 receptor (OX2R) agonists are being investigated as potential treatments for narcolepsy and other sleep disorders. google.com

While direct patenting of this compound as an orexin receptor agonist is not as explicitly detailed in the public domain as its role in GPR119 modulation, the broader pyrimidine-piperidine scaffold has been explored in this context. Patents from various pharmaceutical companies cover a range of heterocyclic compounds as orexin receptor modulators. These patents often claim large chemical spaces, and the this compound scaffold may fall within the scope of these claims, even if not specifically exemplified as a preferred embodiment for agonism.

For instance, companies like Merck Sharp & Dohme have filed patents on piperidine (B6355638) derivatives as orexin receptor antagonists, indicating their interest in this chemical space for modulating the orexin system. google.com While these patents focus on antagonists, the underlying scaffold could potentially be modified to achieve agonistic activity. The exploration of similar chemical spaces for different modulatory effects is a common strategy in drug discovery.

The following interactive table summarizes representative patents in the orexin receptor field that claim pyrimidine (B1678525) or piperidine-containing structures, which may be relevant to the intellectual property landscape of the this compound scaffold.

Patent/Application NumberAssigneeTitleRelevance to Scaffold
WO/2011/023578GlaxoSmithKline LLC5-methyl-piperidine derivatives as orexin receptor antagonists for the treatment of sleep disorderDiscloses piperidine derivatives as orexin receptor modulators. google.com
WO/2023/215205Merck Sharp & Dohme LLCOrexin receptor agonistsClaims sulfonamide compounds as orexin receptor agonists. google.com
US20200255403A1Merck Sharp & Dohme Corp.5-alkyl pyrrolidine (B122466) orexin receptor agonistsFocuses on pyrrolidine derivatives but highlights the broader interest in small molecule orexin agonists. google.com

Trends in Intellectual Property Development within Pyrimidine-Piperidine Chemical Space

The pyrimidine-piperidine chemical space is a fertile ground for drug discovery, with a growing number of patents filed in recent years. This trend reflects the versatility of this scaffold in interacting with a wide range of biological targets. nih.govtandfonline.com

A key trend in the intellectual property development within this space is the focus on kinase inhibitors. The pyrimidine ring is a well-established pharmacophore in kinase-targeted therapies, and its combination with a piperidine moiety allows for fine-tuning of physicochemical properties and exploration of different binding pockets. This has led to numerous patents claiming pyrimidine-piperidine derivatives as inhibitors of various kinases involved in cancer and inflammatory diseases.

Another significant trend is the continued exploration of this scaffold for G-protein-coupled receptors (GPCRs), beyond GPR119 and orexin receptors. The modular nature of the pyrimidine-piperidine core allows for the synthesis of large and diverse libraries of compounds, which can be screened against a panel of GPCRs to identify new hits and leads. This "scaffold-hopping" approach is a common strategy to expand the therapeutic applications of a known chemical series.

Furthermore, there is an increasing trend towards the development of more selective and potent modulators. Early patents in this space often claimed broad Markush structures, while more recent filings tend to focus on specific substitution patterns and stereoisomers that exhibit improved activity and safety profiles. This reflects a maturation of the research in this area and a deeper understanding of the structure-activity relationships.

Q & A

Q. What are the common synthetic routes for 1-(5-Chloropyrimidin-2-yl)piperidin-4-one, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves coupling reactions between 5-chloropyrimidine derivatives and functionalized piperidin-4-one intermediates. Key steps include:

  • Nucleophilic substitution : Reacting 5-chloro-2-aminopyrimidine with piperidin-4-one under basic conditions (e.g., K2_2CO3_3 in DMF) to form the piperidine-pyrimidine linkage .
  • Catalytic hydrogenation : Reducing intermediates like this compound oximes using Pd/C or Raney Ni to improve yield .
    Optimization focuses on solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading. Yield improvements (>70%) are achieved via iterative adjustment of stoichiometry and reaction time .

Q. How is structural characterization of this compound performed to confirm purity and identity?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., pyrimidine C-Cl at ~160 ppm) and piperidinone carbonyl signals (~205 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 240.1) and detects impurities via isotopic patterns .
  • X-ray crystallography : Resolves stereochemistry and confirms crystal packing, particularly for polymorphic forms .

Q. What in vitro biological screening methods are used to assess the compound’s activity?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC50_{50} values against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity assays) .
  • Cellular viability assays : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to evaluate cytotoxicity .
  • Binding affinity studies : Surface plasmon resonance (SPR) or ITC to quantify interactions with targets like G-protein-coupled receptors .

Advanced Research Questions

Q. How can researchers design experiments to resolve conflicting biological activity data across studies?

Methodological Answer:

  • Dose-response standardization : Use uniform compound concentrations (e.g., 1 nM–100 µM) and controls (e.g., DMSO vehicle) to minimize batch variability .
  • Orthogonal assays : Validate kinase inhibition via both radiometric (32^{32}P-ATP) and fluorescence-based methods to confirm target specificity .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from independent studies, accounting for variables like cell passage number or serum conditions .

Q. What strategies are employed to study structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

  • Scaffold diversification : Synthesize analogs with substitutions at the pyrimidine C5 (e.g., Br, CF3_3) or piperidinone N-position (e.g., methyl, benzyl) to map pharmacophores .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electronic properties (e.g., Hammett constants) with activity trends .
  • Free-energy perturbation (FEP) : Computational simulations predict binding affinities for virtual analogs before synthesis .

Q. How can computational modeling enhance understanding of the compound’s mechanism of action?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in target proteins (e.g., HIV-1 reverse transcriptase) .
  • MD simulations : GROMACS or AMBER tracks ligand-protein stability over 100-ns trajectories to identify critical interactions (e.g., H-bonds with catalytic lysine) .
  • ADMET prediction : SwissADME evaluates bioavailability, BBB penetration, and CYP450 inhibition to prioritize analogs .

Q. What challenges arise in purifying this compound, and how are they addressed?

Methodological Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc to CH2_2Cl2_2/MeOH) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate high-purity crystals (>98%) .
  • HPLC purification : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve closely eluting impurities .

Q. How do researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Incubate at pH 1–13 (HCl/NaOH buffers) and 40–80°C for 24–72 hours, followed by LC-MS to identify degradation products (e.g., hydrolysis of the piperidinone ring) .
  • Kinetic stability assays : Monitor decomposition rates via UV-Vis spectroscopy (λ = 260 nm) to calculate half-lives .

Q. What experimental approaches are used to enhance selectivity for a specific biological target?

Methodological Answer:

  • Fragment-based design : Introduce substituents (e.g., bulky tert-butyl groups) to block off-target binding pockets .
  • Proteome-wide profiling : Use chemical proteomics (e.g., activity-based protein profiling) to identify unintended targets .
  • Alanine scanning mutagenesis : Identify key residues in the target protein’s active site for selective ligand interactions .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life, Cmax_{max}, and tissue distribution in rodent models to assess bioavailability limitations .
  • Metabolite identification : LC-MS/MS detects active/inactive metabolites that modulate in vivo effects .
  • Dosing regimen optimization : Adjust administration routes (e.g., oral vs. IV) and frequencies to align with compound clearance rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.